3-(3,4-Dimethoxyphenyl)butan-2-one

Übersicht

Beschreibung

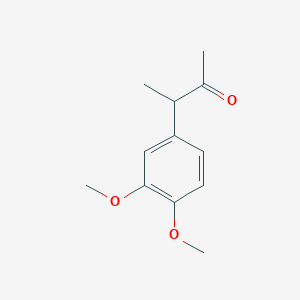

3-(3,4-Dimethoxyphenyl)butan-2-one is an organic compound with the molecular formula C12H16O3. It is a ketone that features a butanone backbone substituted with a 3,4-dimethoxyphenyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3,4-Dimethoxyphenyl)butan-2-one involves the reaction of veratraldehyde (3,4-dimethoxybenzaldehyde) with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds through an aldol condensation followed by dehydration to form the desired product.

Example Reaction:

Reactants: Veratraldehyde and 2-butanone

Conditions: Acidic or basic catalyst, typically at elevated temperatures

Products: this compound and water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group undergoes oxidation under strong acidic or basic conditions. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), heat | 3-(3,4-Dimethoxyphenyl)butanoic acid | |

| CrO₃ | Acetic acid, reflux | This compound oxide |

Oxidation typically converts the ketone to a carboxylic acid or intermediate peroxide, depending on the reagent . The methoxy groups remain intact due to their stability under oxidative conditions .

Reduction Reactions

The ketone is reduced to a secondary alcohol using hydride-based reagents:

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH₄ | Methanol, RT | 3-(3,4-Dimethoxyphenyl)butan-2-ol | |

| LiAlH₄ | Dry ether, reflux | 3-(3,4-Dimethoxyphenyl)butan-2-ol |

Reduction proceeds quantitatively, with no observed side reactions involving the aromatic ring.

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophiles to the para position relative to the methoxy groups:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 3-(3,4-Dimethoxy-5-nitrophenyl)butan-2-one | |

| Br₂/FeBr₃ | CH₂Cl₂, RT | 3-(3,4-Dimethoxy-5-bromophenyl)butan-2-one |

Nitration and bromination occur regioselectively at the activated para position .

Nucleophilic Addition

The ketone participates in nucleophilic additions, forming tertiary alcohols:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Grignard Reagent | Dry THF, 0°C to RT | 3-(3,4-Dimethoxyphenyl)-3-alkylbutan-2-ol | |

| CN⁻ (KCN) | H₂O/EtOH, reflux | 3-(3,4-Dimethoxyphenyl)-2-cyanobutan-2-ol |

Grignard additions proceed with high yields, while cyanide additions require prolonged heating .

Condensation Reactions

The compound undergoes aldol condensation with aromatic aldehydes:

| Aldehyde | Catalyst | Product | Reference |

|---|---|---|---|

| Benzaldehyde | NaOH, ethanol | 3-(3,4-Dimethoxyphenyl)-1,5-diphenylpent-1-en-3-one |

The reaction forms α,β-unsaturated ketones, stabilized by conjugation with the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 3-(3,4-Dimethoxyphenyl)butan-2-one serves as an intermediate for creating more complex organic molecules. Its unique structural features allow for various modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits potential antimicrobial and antioxidant activities. Studies have shown that it may interact with various biological targets, including enzymes and receptors. Notably:

- Anti-Trypanosomal Activity: Modifications on the dimethoxyphenyl group have been found to enhance efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Specific structural features are critical for achieving higher bioactivity levels.

Medicine

The compound is being investigated for its therapeutic potential. It has been studied for:

- Melanin Synthesis Enhancement: Research indicates that derivatives of this compound can increase melanin production in cultured cells, suggesting applications in treating skin conditions related to pigmentation.

- Drug Development: As a precursor in drug synthesis, it is explored for formulating new therapeutic agents.

Industrial Applications

In the fragrance and flavor industries, this compound is valued for its pleasant aroma. It is utilized in producing various aromatic compounds that enhance consumer products.

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Anti-Trypanosomal Activity | Modifications on the dimethoxyphenyl group enhance efficacy against Trypanosoma cruzi | Potential treatment for Chagas disease |

| Melanin Synthesis Enhancement | Increased melanin production in cultured cells | Therapeutic applications for pigmentation disorders |

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxyphenyl)butan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3,4-Dimethoxyphenyl)propan-2-one

- 3-(3,4-Dimethoxyphenyl)butanoic acid

- 3-(3,4-Dimethoxyphenyl)butan-2-ol

Uniqueness

3-(3,4-Dimethoxyphenyl)butan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties

Biologische Aktivität

3-(3,4-Dimethoxyphenyl)butan-2-one, a compound with the molecular formula CHO, is an aromatic ketone featuring a butanone backbone substituted with a 3,4-dimethoxyphenyl group. This structure contributes to its unique chemical properties and potential biological activities. Research has indicated that this compound may exhibit various biological effects, particularly in the context of anti-parasitic activity and other therapeutic applications.

The synthesis of this compound typically involves the reaction of veratraldehyde (3,4-dimethoxybenzaldehyde) with a suitable ketone precursor such as 2-butanone. This reaction is often facilitated under acidic or basic conditions through aldol condensation followed by dehydration. The resulting compound is characterized by its pleasant aroma, making it valuable in the flavor and fragrance industries.

Anti-Parasitic Effects

One of the most significant areas of research regarding this compound focuses on its anti-parasitic properties . Studies have shown that derivatives of this compound can exhibit trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of methoxy groups in the structure appears to enhance its interaction with biological targets, potentially improving its efficacy against this parasite.

Melanogenesis Promotion

Another notable biological activity is the promotion of melanogenesis. Research involving (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, a derivative of this compound, demonstrated that it enhances melanin synthesis in B16F10 melanoma cells. This effect is mediated through the upregulation of tyrosinase expression via Upstream Stimulating Factor 1 (USF1), indicating potential applications in treating hypopigmentation disorders .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that structural modifications can significantly influence its binding affinity to various biological targets. For instance, changes in the methoxy group positions may alter pharmacological properties and bioactivity profiles .

Comparative Analysis with Related Compounds

A comparative study of structurally similar compounds highlights the unique characteristics of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)ethan-1-one | Ethyl group instead of butyl | May exhibit different biological activities |

| 4-(3,4-Dimethoxyphenyl)-butan-2-one | Different position of methoxy groups | Potentially altered pharmacological properties |

| 1-(4-Methoxyphenyl)-butan-2-one | Lacks one methoxy group | Different reactivity and biological profile |

This table illustrates how variations in structure can lead to diverse biological activities among compounds within the dimethoxyphenyl ketone class.

Case Studies and Research Findings

- Anti-Trypanosomal Activity : A study investigating various derivatives showed that modifications on the dimethoxyphenyl group could enhance efficacy against Trypanosoma cruzi. The findings indicated that specific structural features are crucial for achieving higher bioactivity levels.

- Melanin Synthesis Enhancement : Research highlighted that (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol significantly increased melanin production in cultured cells. This suggests potential therapeutic applications for skin conditions related to pigmentation .

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(9(2)13)10-5-6-11(14-3)12(7-10)15-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWFDYWHQAEIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570891 | |

| Record name | 3-(3,4-Dimethoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4156-24-5 | |

| Record name | 3-(3,4-Dimethoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.